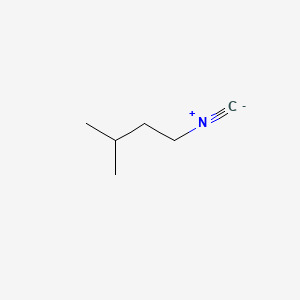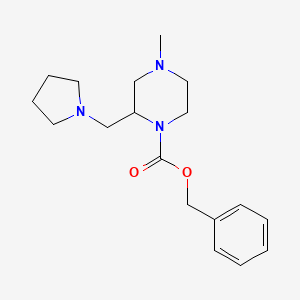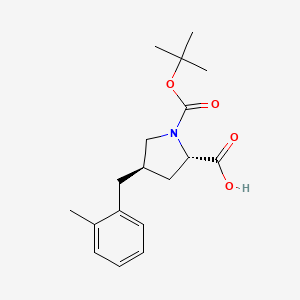
1-phényl-1H-1,2,3-triazole-4-carbaldéhyde
Vue d'ensemble
Description
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is an organic compound with the molecular formula C9H7N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The compound features a triazole ring substituted with a phenyl group and an aldehyde functional group at the 4-position .
Applications De Recherche Scientifique
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds, including anticancer, antifungal, and antituberculosis agents.
Materials Science: It is used in the development of novel materials with unique properties.
Organic Synthesis: It is a versatile building block for the synthesis of complex organic molecules.
Coordination Chemistry: It acts as a ligand in the formation of coordination complexes.
Mécanisme D'action
Target of Action
Triazole derivatives have been known to interact with various biological targets, including enzymes and receptors, and exhibit a wide range of biological activities .
Mode of Action
It’s speculated that the compound might undergo a nucleophilic substitution reaction with certain residues, resulting in the inactivation of the catalytic site . The triazole moiety and the linked aromatic rings might stabilize the active site through a multitude of van der Waals interactions .
Biochemical Pathways
It’s known that triazole derivatives can affect various biochemical pathways depending on their targets .
Result of Action
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
They are also known to undergo transformation between the enol and keto forms after excited-state proton transfer .
Cellular Effects
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Molecular Mechanism
It is known that triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids .
Metabolic Pathways
It is known that 1-Phenyl-1,2,3-triazole-4-carbaldehyde can be transformed into 1-alkyl-1,2,3-triazole-4-carbaldehydes by thermal isomerization of the corresponding imines, followed by acid hydrolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a two-step process involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction followed by oxidation . The CuAAC reaction between phenyl azide and propargyl alcohol yields 1-phenyl-1H-1,2,3-triazole-4-methanol, which is then oxidized to form the desired aldehyde . The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as catalysts in a solvent such as water or ethanol .
Industrial Production Methods
Industrial production methods for 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Phenyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:
- 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 4-Phenyl-1H-1,2,3-triazole
These compounds share the triazole core but differ in their substituents and functional groups, which influence their chemical properties and applications .
Propriétés
IUPAC Name |
1-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWYVZHTYJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363146 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34296-51-0 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)









